![molecular formula C23H26N2O3 B415196 N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenyloctanamide](/img/structure/B415196.png)
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenyloctanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenyloctanamide is a complex organic compound that features a phthalimide group linked to an octanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenyloctanamide typically involves the reaction of phthalimide with an appropriate amine under controlled conditions. One common method involves the use of phthalimide and octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
化学反应分析
Types of Reactions
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenyloctanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phthalimide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phthalimide derivatives.
科学研究应用
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenyloctanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenyloctanamide involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
Phthalimide: A simpler analog with similar structural features.
N-phenylphthalimide: Contains a phenyl group attached to the phthalimide moiety.
N-octylphthalimide: Features an octyl chain linked to the phthalimide group.
Uniqueness
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenyloctanamide is unique due to the combination of the phthalimide group with both phenyl and octanamide chains. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C23H26N2O3 |
|---|---|
分子量 |
378.5g/mol |
IUPAC 名称 |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenyloctanamide |
InChI |
InChI=1S/C23H26N2O3/c1-2-3-4-5-9-16-21(26)24(18-12-7-6-8-13-18)17-25-22(27)19-14-10-11-15-20(19)23(25)28/h6-8,10-15H,2-5,9,16-17H2,1H3 |
InChI 键 |
MNTVELDHFABFDK-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
规范 SMILES |
CCCCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(7-Iododibenzo[a,c]phenazin-11-yl)oxy]phenylamine](/img/structure/B415115.png)
![6-bromo-2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B415116.png)
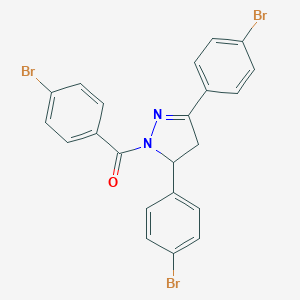
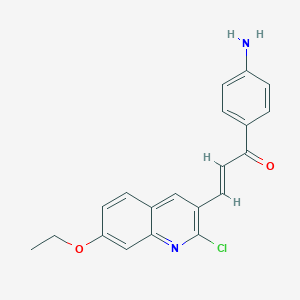
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-bromo-4-phenylquinazoline](/img/structure/B415119.png)
![2-Iodo-dibenzo[a,c]phenazine](/img/structure/B415121.png)
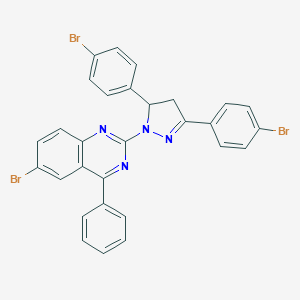
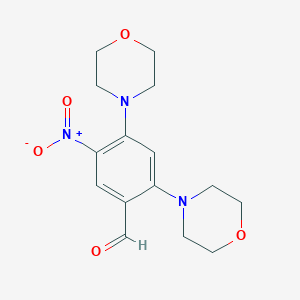
![5-{2-[(2,4-Dichlorobenzyl)oxy]benzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B415128.png)
![5-[(2-Hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B415129.png)
![N-(1H-benzimidazol-2-yl)-N-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amine](/img/structure/B415131.png)
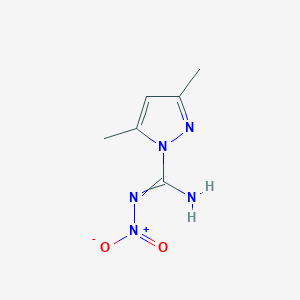
![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B415133.png)
![5-[5-nitro-2,4-di(1-piperidinyl)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B415136.png)
